molecular formula C15H10F2N4O2S B2775746 2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide CAS No. 2094624-05-0

2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide

Cat. No. B2775746
CAS RN: 2094624-05-0
M. Wt: 348.33
InChI Key: AOUNZVNVJSWFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide is not fully understood. However, it has been suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, it has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide. One direction is to further explore its potential as an anticancer agent and its effectiveness in combination with other chemotherapy drugs. Another direction is to study its potential use in the treatment of neurodegenerative diseases and its effects on cognitive function. Additionally, further research is needed to fully understand its antimicrobial activity and potential use in the development of new antibiotics.

Synthesis Methods

The synthesis of 2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide involves the reaction of 2,3-difluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine in the presence of a base to yield the desired product.

Scientific Research Applications

2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. In infectious diseases, it has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O2S/c1-23-9-4-2-8(3-5-9)13-19-15(24-21-13)20-14(22)10-6-7-18-12(17)11(10)16/h2-7H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUNZVNVJSWFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=C(C(=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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